2-(Chloromethyl)-4-(trifluoromethyl)pyridine is an organic compound characterized by its unique structure, which includes a chloromethyl group and a trifluoromethyl group attached to a pyridine ring. The molecular formula for this compound is C₇H₅ClF₃N, and it has a molecular weight of approximately 195.57 g/mol. The presence of the trifluoromethyl group imparts significant chemical reactivity and biological activity, making this compound an important building block in various synthetic applications.
Research indicates that 2-(Chloromethyl)-4-(trifluoromethyl)pyridine exhibits notable biological activity. It has been explored for its potential as a precursor in the synthesis of biologically active compounds, particularly in medicinal chemistry. Its derivatives have shown promise as antimicrobial agents and in other therapeutic applications .
Several methods have been developed for synthesizing 2-(Chloromethyl)-4-(trifluoromethyl)pyridine:
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is utilized in multiple fields:
Studies on the interactions of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine with biological targets have revealed its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors, which is crucial for understanding its therapeutic potential. These studies help elucidate the mechanism of action and guide the optimization of derivatives for enhanced efficacy .
Several compounds share structural similarities with 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)pyridine | Contains only a trifluoromethyl group | Lacks the chloromethyl group; less reactive |
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 2 and trifluoromethyl at position 5 | Different positioning affects reactivity and selectivity |
| 3-Chloro-4-(trifluoromethyl)pyridine | Chlorine at position 3 and trifluoromethyl at position 4 | Variation in chlorine positioning alters properties |
The uniqueness of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine lies in its dual functionality, combining both chloromethyl and trifluoromethyl groups, which enhances its reactivity and applicability in diverse chemical contexts .
The Fourier transform infrared spectroscopy of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine reveals characteristic vibrational frequencies that provide detailed structural information about the molecular framework [1]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3148-2994 cm⁻¹, consistent with the pyridine ring structure. The band at 3148 cm⁻¹ corresponds to the highest energy carbon-hydrogen stretch, while the 2994 cm⁻¹ absorption represents the lowest energy mode in this region [1] [2].
The aromatic carbon-carbon stretching vibrations manifest as prominent bands at 1601 and 1563 cm⁻¹, which are highly characteristic of the pyridine ring system [1]. These frequencies fall within the expected range of 1400-1650 cm⁻¹ for pyridine derivatives and demonstrate the aromatic character of the heterocyclic framework [3].
The trifluoromethyl group exhibits distinctive vibrational signatures with asymmetric stretching at 1144 cm⁻¹ and symmetric stretching at 1110 cm⁻¹ [1] [2]. These frequencies are consistent with the strong electron-withdrawing nature of the trifluoromethyl substituent and its influence on the electronic structure of the pyridine ring [4].
Carbon-chlorine stretching vibrations appear at 822 cm⁻¹ and 702 cm⁻¹, with the higher frequency band showing particularly strong intensity due to the coupling with the trifluoromethyl group vibrations [1]. The chloromethyl substituent introduces additional complexity to the vibrational spectrum through its carbon-chlorine bond characteristics.
Fourier transform Raman spectroscopy provides complementary vibrational information, particularly for symmetric modes that may be weak or absent in infrared spectroscopy [1]. The Raman spectrum displays strong bands at 992 cm⁻¹ corresponding to ring breathing modes, which are enhanced due to the symmetric nature of this vibration [5].
The trifluoromethyl group deformation modes appear at 664 and 537 cm⁻¹ in the Raman spectrum, representing in-plane and out-of-plane bending vibrations respectively [1] [6]. These modes are particularly prominent in Raman spectroscopy due to the polarizable nature of the carbon-fluorine bonds.
Carbon-nitrogen vibrations manifest at 601 cm⁻¹ as in-plane bending modes, while out-of-plane bending appears at 732 cm⁻¹ [1]. The frequency shifts compared to unsubstituted pyridine reflect the electronic influence of both the chloromethyl and trifluoromethyl substituents on the nitrogen atom [7].
Density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set provide theoretical vibrational frequencies that show excellent agreement with experimental observations [1] [2]. The calculated frequencies at 1574 and 1603 cm⁻¹ for carbon-carbon stretching modes correlate well with experimental values of 1563 and 1601 cm⁻¹, demonstrating the reliability of the computational approach [1].
The theoretical analysis reveals that the presence of heavy atoms (chlorine and fluorine) on the molecular periphery leads to significant vibrational mode mixing [1]. This mixing is particularly evident in the 400-800 cm⁻¹ region where carbon-chlorine, carbon-fluorine, and ring deformation modes show strong coupling.
The computational studies also predict torsional modes at very low frequencies (13-15 cm⁻¹) corresponding to rotation about the carbon-trifluoromethyl bond [1]. These modes are typically not observable in conventional vibrational spectroscopy due to their low energy and the presence of heavier substituent groups.
The proton nuclear magnetic resonance spectrum of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine exhibits three distinct aromatic proton signals characteristic of the substituted pyridine ring [1] [2]. The most downfield signal appears at 8.68 ppm, corresponding to the hydrogen at position 5 (H-5), which experiences deshielding from the adjacent nitrogen atom [8].
The hydrogen at position 3 (H-3) resonates at 7.72 ppm as a doublet, reflecting coupling with the neighboring H-5 proton [1]. This chemical shift value indicates the influence of both the nitrogen atom and the trifluoromethyl substituent at position 4, which acts as a strong electron-withdrawing group.
The hydrogen at position 6 (H-6) appears at 7.82 ppm as a doublet, showing the characteristic pattern expected for a proton adjacent to the chloromethyl-substituted carbon [1]. The chemical shift is influenced by the electron-withdrawing nature of the chloromethyl group and its proximity to the pyridine nitrogen.
The chloromethyl group protons appear as a singlet at approximately 4.7 ppm, consistent with the deshielding effect of the chlorine atom and the aromatic ring . This chemical shift is typical for benzylic chlorides and reflects the electronic environment created by the pyridine framework.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the molecular framework [1] [2]. The carbon at position 2 (C-2) bearing the chloromethyl substituent appears at 160.9 ppm, representing the most downfield signal due to the combined influence of the nitrogen atom and the chloromethyl group [1].
The carbon at position 5 (C-5) resonates at 150.4 ppm, showing significant deshielding from the adjacent nitrogen atom [1]. This chemical shift value is characteristic of pyridine carbons in the β-position relative to nitrogen and reflects the aromatic character of the heterocycle.
The carbon bearing the trifluoromethyl group (C-4) appears at 124.1 ppm as a quartet with a coupling constant of 33.2 Hz, demonstrating the characteristic carbon-fluorine coupling pattern [1] . This splitting pattern confirms the direct attachment of the trifluoromethyl group to the aromatic carbon.
The trifluoromethyl carbon itself resonates at 123.5 ppm as a quartet with a large coupling constant of 272.0 Hz, which is diagnostic for trifluoromethyl groups [1] . This value falls within the expected range for aromatic trifluoromethyl substituents and confirms the structural assignment.
The chloromethyl carbon appears at 45.8 ppm, consistent with the chemical shift expected for a benzyl chloride carbon . This value reflects the deshielding effect of both the chlorine atom and the aromatic ring system.
Two-dimensional nuclear magnetic resonance techniques provide valuable structural confirmation through the observation of carbon-hydrogen and carbon-carbon connectivities [11]. Heteronuclear single quantum coherence spectroscopy confirms the direct attachment relationships between carbons and their bonded hydrogens, particularly useful for distinguishing the aromatic carbons and their corresponding protons.
Heteronuclear multiple bond correlation experiments reveal long-range connectivities between the trifluoromethyl carbon and the aromatic protons, confirming the substitution pattern of the pyridine ring [11]. These correlations are particularly valuable for establishing the regiochemistry of the substituted pyridine.
The correlation between the chloromethyl carbon and the aromatic carbons provides definitive evidence for the attachment position of the chloromethyl group [11]. These long-range couplings are essential for complete structural characterization and confirm the 2-substitution pattern.
Mass spectrometric analysis of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine provides valuable information about molecular fragmentation patterns and structural confirmation [12]. The molecular ion peak appears at m/z 195, corresponding to the expected molecular weight of the compound and confirming the molecular formula C₇H₅ClF₃N [5].
The base peak appears at m/z 147, corresponding to the loss of the chloromethyl group to form the trifluoromethylpyridine fragment [C₅H₃F₃N]⁺ [5]. This fragmentation pattern indicates the relative stability of the aromatic trifluoromethylpyridine system compared to the chloromethyl substituent.
A significant fragment at m/z 69 corresponds to the trifluoromethyl cation [CF₃]⁺, which is a characteristic fragmentation product of trifluoromethyl-containing compounds [5]. The high relative intensity of this fragment (80%) indicates the ease of trifluoromethyl group elimination under electron ionization conditions.
The fragment at m/z 160 represents the loss of chlorine from the molecular ion, forming [M-Cl]⁺ with 25% relative intensity [5]. This fragmentation pathway demonstrates the lability of the carbon-chlorine bond in the chloromethyl group under mass spectrometric conditions.
Additional fragmentation at m/z 161 corresponds to the elimination of the chloromethyl group followed by hydrogen rearrangement, forming [C₆H₃F₃N]⁺ with 30% relative intensity [5]. This fragmentation pattern provides further confirmation of the molecular structure and substitution pattern.
Crystallographic analysis of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine reveals important structural parameters and intermolecular interactions [11] [13]. The compound crystallizes in the monoclinic crystal system with space group P21/c, which is commonly observed for substituted pyridine derivatives [14] [15].
The unit cell parameters are a = 8.142(2) Å, b = 12.875(3) Å, c = 8.967(2) Å, with β = 102.45(2)°, giving a unit cell volume of 917.2(4) ų [13] [15]. The density of 1.416 g/cm³ is consistent with the molecular weight and packing efficiency expected for halogenated aromatic compounds.
The pyridine ring exhibits typical aromatic bond lengths with carbon-nitrogen bonds of approximately 1.34 Å and carbon-carbon bonds averaging 1.38 Å [13] [15]. These values are characteristic of the aromatic pyridine system and show minimal distortion from the substitution pattern.
The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring, with carbon-fluorine bond lengths averaging 1.335 Å [13] [15]. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring measures approximately 1.50 Å, consistent with typical aromatic-aliphatic carbon-carbon bonds.
The chloromethyl substituent shows a carbon-chlorine bond length of approximately 1.78 Å, which is typical for aliphatic carbon-chlorine bonds [11]. The orientation of the chloromethyl group relative to the pyridine ring is influenced by intermolecular packing interactions and potential hydrogen bonding.
Intermolecular interactions in the crystal structure include halogen bonding involving the chlorine atom and aromatic carbon-hydrogen⋯fluorine contacts [13] [16]. These weak interactions contribute to the overall crystal packing and stability of the solid-state structure.
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